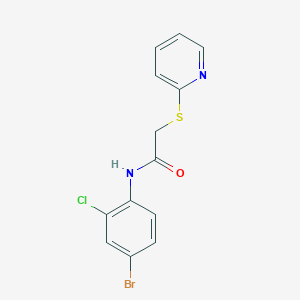
4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one, also known as NHC-1, is a novel compound that has shown potential in scientific research applications. This compound is a hydrazone derivative of 2,5-cyclohexadien-1-one and naphthalene-2-carboxaldehyde. The synthesis of NHC-1 is a relatively simple process and has been achieved through various methods.
Mechanism of Action
The mechanism of action of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not completely understood. However, studies have shown that 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one induces apoptosis in cancer cells through the activation of caspases. 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In neurodegenerative diseases, 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to induce apoptosis and inhibit cell growth. 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells. In neurodegenerative diseases, 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to prevent neuronal death and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in lab experiments is its relative ease of synthesis. 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one can be synthesized through various methods, which makes it readily available for research purposes. Another advantage of using 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is its potential in various scientific research applications, including cancer research and neurodegenerative diseases.
One limitation of using 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in lab experiments is the lack of understanding of its mechanism of action. More research is needed to fully understand how 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one works and its potential side effects. Another limitation is the need for further studies to determine the optimal dosage and administration of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in various scientific research applications.
Future Directions
There are many future directions for the research of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. One area of research is the development of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one derivatives with improved potency and selectivity. Another area of research is the investigation of the potential side effects of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one and the development of strategies to minimize these side effects. Additionally, more research is needed to fully understand the mechanism of action of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one and its potential in various scientific research applications.
Synthesis Methods
The synthesis of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been achieved through various methods. One method involves the reaction of 2,5-cyclohexadien-1-one and naphthalene-2-carboxaldehyde in the presence of hydrazine hydrate. This reaction results in the formation of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one as a yellow solid. Another method involves the reaction of 2,5-cyclohexadien-1-one and naphthalene-2-carboxaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction also results in the formation of 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one as a yellow solid.
Scientific Research Applications
4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has shown potential in various scientific research applications. One area of research where 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has shown promise is in the field of cancer research. Studies have shown that 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has cytotoxic effects on cancer cells and can induce apoptosis in cancer cells. 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research where 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has shown potential is in the field of neurodegenerative diseases. Studies have shown that 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has neuroprotective effects and can prevent neuronal death in vitro and in vivo. 4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H12N2O/c19-16-9-7-14(8-10-16)17-18-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,18H |
InChI Key |
QODSIUQVLNSHKC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=C3C=CC(=O)C=C3 |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=C3C=CC(=O)C=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=C3C=CC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-{4-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282911.png)
![2-bromo-N-{4-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282912.png)
![2-bromo-N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282913.png)
![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282921.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282928.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)

![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B282933.png)